2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound features a central 1H-imidazole ring substituted at position 1 with a cyclopentylcarbamoylmethyl group and at position 5 with a hydroxymethyl moiety. A sulfanyl bridge at position 2 connects to an acetamide group, which is further substituted with a 2,4,6-trimethylphenyl (mesityl) aromatic ring. The mesityl group introduces steric bulk, likely influencing target binding selectivity.
Properties
IUPAC Name |
N-cyclopentyl-2-[5-(hydroxymethyl)-2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S/c1-14-8-15(2)21(16(3)9-14)25-20(29)13-30-22-23-10-18(12-27)26(22)11-19(28)24-17-6-4-5-7-17/h8-10,17,27H,4-7,11-13H2,1-3H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRDBQVRGJOALQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=C(N2CC(=O)NC3CCCC3)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia, followed by functionalization to introduce the hydroxymethyl group.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the imidazole ring.
Attachment of the Cyclopentylcarbamoyl Group: This step involves the reaction of cyclopentyl isocyanate with the hydroxymethyl group on the imidazole ring.
Final Coupling with Trimethylphenyl Acetamide: The final step involves coupling the intermediate with 2,4,6-trimethylphenyl acetamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The carbonyl group in the cyclopentylcarbamoyl moiety can be reduced to an alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols and amines can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its imidazole ring, which is a common motif in many biological molecules .
Medicine
Its structure suggests potential activity as an enzyme inhibitor or receptor modulator .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzoimidazole-Based Acetamides ()
Compound 22 : 2-(1-Cyclohexyl-1H-benzo[d]imidazol-2-yl)acetate
- Structural Differences : Replaces the imidazole core with a benzoimidazole system, increasing aromaticity. The cyclohexyl group (vs. cyclopentyl in the target compound) introduces subtle conformational differences due to ring size.
- Synthesis : Prepared via acid-catalyzed cyclization and purified via flash chromatography (84 mg yield). Key ¹H NMR signals include δ 4.67 (s, 2H, acetate group) .
- Relevance : Demonstrates the feasibility of synthesizing carbocyclic-substituted imidazole derivatives, though the target compound’s hydroxymethyl group may require orthogonal protection strategies.
Compound 10VP91 : 2-(1-Cyclohexyl-1H-benzo[d]imidazol-2-yl)-N-(bicycloheptanyl)acetamide
- Structural Differences : Features a bicyclic terpene-derived amine (vs. mesityl group), highlighting the impact of aromatic vs. aliphatic substituents on hydrophobicity.
- Synthesis : Utilizes HOBt/EDC coupling for amide bond formation, a method applicable to the target compound’s mesityl-acetamide moiety .
Sulfinyl/Sulfonyl Benzimidazole Derivatives ()
Compounds 3ae/3af: N-(Carbamoylmethyl)-2-{4-[(methoxybenzimidazolyl)sulfinyl/sulfonyl]phenoxy}acetamides
- Structural Differences : Sulfinyl/sulfonyl groups (vs. sulfanyl in the target) increase polarity and hydrogen-bonding capacity. The benzimidazole core (vs. imidazole) may alter π-π stacking interactions.
- Spectroscopy : ¹H NMR signals at δ 3.34 (br, NH/NH₂) and δ 7.89 (dd, aromatic protons) align with carbamoyl and sulfonamide motifs .
- Relevance : Highlights the role of sulfur oxidation states in modulating electronic properties and bioavailability.
Oxadiazole-Sulfanyl Acetamides ()
Compounds 8a-w : N-Substituted 2-{[5-(Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
- Structural Differences: Oxadiazole ring (vs. imidazole) increases metabolic stability but reduces basicity. The indole moiety (vs.
- Spectroscopy : ¹H NMR signals at δ 4.16 (br.s, NHNH₂) and EIMS fragments (m/z 130, 158) reflect common acetamide and heterocyclic cleavage patterns .
- Relevance : Illustrates the versatility of sulfanyl-acetamide linkers in drug design.
Comparative Data Table
Key Findings and Implications
Ring Size and Lipophilicity : The cyclopentyl group (5-membered) in the target compound may confer slightly lower steric hindrance and higher flexibility compared to cyclohexyl (6-membered) in Compound 22 .
Synthetic Feasibility : Amide coupling methods (e.g., HOBt/EDC in ) are directly applicable to the target compound’s synthesis, though hydroxymethyl protection may be necessary .
Spectroscopic Benchmarking : NMR signals for acetamide and carbamoyl groups (δ 3.34–4.67) provide reference points for characterizing the target compound .
Biological Activity
The compound 2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure includes an imidazole ring, a cyclopentylcarbamoyl moiety, and a trimethylphenyl group, which contribute to its unique properties and biological interactions.
- Molecular Formula : C20H26N4O3S
- Molecular Weight : Approximately 402.5 g/mol
- Key Functional Groups : Imidazole ring, hydroxymethyl group, sulfanyl linkage.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Notably, it has been tested against various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism of action is believed to involve the modulation of specific enzymes and receptors that influence cellular pathways associated with cancer progression.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest potential antimicrobial activity. The imidazole ring is known for its ability to interact with various biological targets, potentially affecting enzyme activities and receptor interactions involved in microbial resistance.
The biological activity of the compound likely stems from its ability to bind to specific molecular targets within cells. This interaction can lead to alterations in biochemical pathways that are crucial for the survival and proliferation of cancerous and microbial cells. Understanding these interactions is essential for elucidating its therapeutic potential .
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide | C14H16N4O3 | Contains a nitro group; used in cancer research. |
| 2-{1-[4-Fluorophenyl]methyl}-5-(hydroxymethyl)-1H-imidazol-2-amide | C19H24N4O3 | Similar imidazole structure; potential anticancer properties. |
| 2-{1-[Cyclohexylcarbamoyl]methyl}-5-(hydroxymethyl)-1H-imidazol-2-amide | C20H26N4O3 | Cyclohexyl instead of cyclopentyl; different pharmacological profile. |
These comparisons underscore the specific combination of functional groups in This compound , which may enhance its selectivity towards certain biological targets .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on A549 Cell Line : In vitro tests demonstrated that the compound significantly inhibits the proliferation of A549 cells, suggesting its potential as an anticancer agent.
- Antimicrobial Testing : Initial findings indicate that the compound exhibits antimicrobial properties against various bacterial strains, warranting further investigation into its efficacy and mechanism of action.
- Enzyme Interaction Studies : Research is ongoing to understand how this compound interacts with specific enzymes involved in cancer metabolism and microbial resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
